1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone

Synthetic route optimization Step-count reduction Foretinib

1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone (CAS 1219937-97-9; molecular formula C₁₆H₂₄N₂O₄; MW 308.37) is an ortho-aminoacetophenone derivative bearing a 3-morpholinopropoxy side chain at the 4-position of the phenyl ring. This compound is classified as a key synthetic intermediate in the convergent assembly of the investigational multi-kinase inhibitor Foretinib (XL880, GSK1363089), an ATP-competitive c-Met and VEGFR-2/KDR inhibitor that reached Phase II clinical trials across multiple oncology indications.

Molecular Formula C16H24N2O4
Molecular Weight 308.378
CAS No. 1219937-97-9
Cat. No. B578213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone
CAS1219937-97-9
Molecular FormulaC16H24N2O4
Molecular Weight308.378
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1N)OCCCN2CCOCC2)OC
InChIInChI=1S/C16H24N2O4/c1-12(19)13-10-15(20-2)16(11-14(13)17)22-7-3-4-18-5-8-21-9-6-18/h10-11H,3-9,17H2,1-2H3
InChIKeyZWEPCYWPLPABBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone (CAS 1219937-97-9) – Synthetic Intermediate Identity and Foretinib-Directed Procurement Rationale


1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone (CAS 1219937-97-9; molecular formula C₁₆H₂₄N₂O₄; MW 308.37) is an ortho-aminoacetophenone derivative bearing a 3-morpholinopropoxy side chain at the 4-position of the phenyl ring. This compound is classified as a key synthetic intermediate in the convergent assembly of the investigational multi-kinase inhibitor Foretinib (XL880, GSK1363089), an ATP-competitive c-Met and VEGFR-2/KDR inhibitor that reached Phase II clinical trials across multiple oncology indications . The compound is commercially available at ≥95% purity from specialty chemical suppliers . Its structural significance lies in the pre-installed 2-amino group, which enables direct quinoline-forming cyclization without requiring a nitro reduction step—a functional distinction that separates it from its closest commercially cataloged analog, 1-(5-methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone (CAS 1219937-96-8) .

Why Generic Substitution of 1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone with Close Acetophenone Analogs Fails in Convergent Foretinib Synthesis


The specific location and identity of each functional group on this compound are dictated by the Camps quinoline cyclization mechanism that forms the Foretinib core: the ortho-amino group must be adjacent to the acetyl moiety to form the o-acylaminoacetophenone intermediate required for cyclization, while the 4-position morpholinopropoxy chain and 5-position methoxy group are embedded in the final pharmacophore that occupies the ATP-binding pocket of c-Met and VEGFR-2 (Foretinib IC₅₀: 0.4 nM and 0.9 nM, respectively) . Simply substituting this amino-acetophenone with the nitro analog (CAS 1219937-96-8) mandates an additional nitro-to-amine reduction step before cyclization can proceed, adding at least one synthetic operation, increasing process mass intensity, and introducing potential metal catalyst residues . Other acetophenone derivatives lacking the morpholinopropoxy chain (e.g., 1-(2-amino-5-methoxyphenyl)ethanone, CAS 23042-77-5) cannot deliver the solubilizing morpholine moiety required in the final drug substance and would necessitate downstream installation of this group on a more complex quinoline intermediate, where regioselectivity challenges may compromise purity and yield . Furthermore, the 3-carbon propoxy linker between the phenyl ring and morpholine is critical: shorter (ethoxy) or longer (butoxy) linkers alter the spatial presentation of the morpholine and have been shown to affect kinase selectivity profiles across the morpholinopropoxy-containing quinoline/quinazoline inhibitor class .

Product-Specific Quantitative Differentiation Evidence for 1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone (CAS 1219937-97-9)


Synthetic Step Economy: Amino vs. Nitro Intermediate in Convergent Foretinib Assembly

The target compound bears a pre-installed 2-amino group that enables direct Camps quinoline cyclization to form the Foretinib quinoline core. In the optimized 10-step convergent synthesis reported by Zhao et al. (2023), the amino-acetophenone intermediate is directly transformed in the cyclization step without any intervening reduction. By contrast, synthetic routes employing the nitro analog (CAS 1219937-96-8) require an additional nitro-to-amine reduction step (typically using Fe/NH₄Cl, catalytic hydrogenation, or Raney Ni/formic acid) before the quinoline-forming cyclization can proceed . This single functional group difference translates into a minimum of one additional synthetic operation when using the nitro analog, with associated increases in cycle time, reagent costs, and purification burden. Earlier Foretinib synthetic routes relying on nitro intermediates and linear strategies were reported to achieve total yields of only approximately 5–10%, whereas the convergent route incorporating the pre-reduced amino intermediate achieves total yields of 26.06% (with 99.40% final purity) and up to 44–55% in optimized patented processes .

Synthetic route optimization Step-count reduction Foretinib Intermediate procurement

Molecular Weight Economy: Atom Efficiency Advantage of the Amino Intermediate over the Nitro Analog

The target compound (C₁₆H₂₄N₂O₄, MW 308.37) is 29.99 mass units lighter than its nitro analog counterpart 1-(5-methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone (C₁₆H₂₂N₂O₆, MW 338.36) , representing a 8.9% mass reduction on the intermediate itself. When this mass differential is propagated through a multi-kilogram synthesis campaign, the cumulative impact on raw material mass intensity becomes substantial. More importantly, the nitro analog contains two additional oxygen atoms that must ultimately be removed through the reduction sequence, generating stoichiometric waste (e.g., iron sludge from Fe/NH₄Cl reductions or spent catalyst). The amino compound avoids this mass penalty entirely, delivering the reactive amine functionality at a lower molecular weight cost.

Atom economy Process mass intensity Intermediate procurement Cost of goods

Pre-Installed Morpholinopropoxy Pharmacophoric Element: Downstream Functionalization Complexity Avoided

The 3-morpholinopropoxy side chain at the 4-position of the phenyl ring in the target compound is a critical pharmacophoric element of Foretinib. In the final drug substance, this morpholinopropoxy group occupies the solvent-exposed region of the ATP-binding pocket and contributes to aqueous solubility . If an alternative acetophenone intermediate lacking this side chain (e.g., 1-(2-amino-5-methoxyphenyl)ethanone, CAS 23042-77-5, MW 165.19) were procured instead, the morpholinopropoxy group would need to be installed at a later stage—either on the fully assembled quinoline core or on a more advanced intermediate. Late-stage installation of the morpholinopropoxy chain on the quinoline scaffold requires alkylation of a 7-hydroxyquinoline intermediate with N-(3-chloropropyl)morpholine (CAS 7357-67-7) under basic conditions (K₂CO₃/DMF at 90 °C), a transformation that introduces regioselectivity challenges because the quinoline 7-hydroxy group may compete with other nucleophilic sites on the advanced intermediate . The target compound circumvents this complexity by incorporating the complete morpholinopropoxy chain at the acetophenone stage, where the 4-position is unambiguously the most reactive phenolic site for alkylation.

Pharmacophore assembly Late-stage functionalization Regioselectivity Kinase inhibitor intermediate

Ortho-Aminoacetophenone Directs Camps Cyclization Regiochemistry: Structural Requirement for the Correct Quinoline Isomer

The target compound's 2-amino-1-acetyl substitution pattern is structurally poised for the Camps quinoline cyclization, a reaction in which an o-acylaminoacetophenone is transformed into a 2- or 4-hydroxyquinoline depending on the base and reaction conditions . In the Foretinib synthesis, this cyclization step is critical for establishing the correct connectivity of the 4-(arylamino)quinoline scaffold that forms the kinase hinge-binding motif. Any deviation from the ortho-amino-acetyl geometry—such as a meta- or para-substituted amino group, or replacement of the acetyl with a different acyl group—would fail to produce the required quinoline isomer under the same cyclization conditions. The nitro analog (CAS 1219937-96-8) shares the same ortho-nitro-acetyl geometry, which is why reduction of the nitro to the amino is the sole additional step required when using that comparator, but the entire class of non-ortho-substituted acetophenones is structurally excluded from this cyclization pathway . This structural constraint severely limits the pool of functionally interchangeable building blocks and establishes the specific o-aminoacetophenone substitution pattern as a non-negotiable requirement.

Camps quinoline synthesis Regioselectivity Heterocycle formation Foretinib intermediate

Commercial Availability and Purity Benchmarking: Target Compound vs. Nitro Analog Procurement Landscape

The target compound (CAS 1219937-97-9) is available from multiple specialty chemical suppliers at a minimum purity specification of 95% . The nitro analog (CAS 1219937-96-8) is offered at NLT 98% purity by at least one supplier . While the nitro analog holds a modest purity specification advantage (≥98% vs. ≥95%), this difference must be weighed against the additional synthetic step required when using the nitro compound. Both compounds are cataloged as research-chemical-grade intermediates; neither currently appears to be offered under cGMP or ICH Q7-compliant manufacturing. The amino compound's CAS registry entry (1219937-97-9) is explicitly indexed in the Yaozh Drug Synthesis Database as intermediate No. 69120 for Foretinib , providing direct traceability to the target API, whereas the nitro analog is cataloged primarily as a general synthetic building block without explicit Foretinib intermediate designation in major synthesis databases. This documentation trail is relevant for regulatory starting material justification in eventual GMP campaigns.

Commercial sourcing Purity specification Supply chain Research chemical procurement

Optimal Research and Industrial Application Scenarios for 1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone (CAS 1219937-97-9)


Convergent Foretinib API Synthesis: Direct Quinoline Core Assembly via Camps Cyclization

This is the primary documented application. The compound serves as the electrophilic building block in the Camps quinoline cyclization that forms the 2-/4-hydroxyquinoline scaffold of Foretinib (XL880/GSK1363089). Convergent synthetic routes utilizing this amino-acetophenone intermediate have demonstrated total yields of 26.06% (Zhao et al., 2023) and 44–55% (CN105218445B) , representing marked improvements over the ~5–10% yields reported for earlier linear syntheses. In this application, the pre-installed 2-amino group enables direct N-acylation to form the o-acylaminoacetophenone cyclization precursor, and the morpholinopropoxy chain is carried through unchanged into the final drug substance where it occupies the solvent-exposed region of the c-Met/VEGFR-2 ATP-binding pocket (Foretinib IC₅₀: c-Met 0.4 nM, KDR 0.9 nM) . Users procuring this intermediate for Foretinib synthesis should pair it with the complementary quinoline half (4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline or a similar 4-substituted quinoline partner) in a convergent coupling strategy.

Foretinib Analog Library Synthesis: Scaffold Diversification at the Acetyl Position

The acetyl group at the 1-position of the target compound is a versatile synthetic handle for diversification. In the context of Foretinib analog programs, this acetyl group can be converted to various acyl derivatives, α-bromoketones, or enaminones prior to Camps cyclization, enabling systematic exploration of substituent effects on the quinoline 2-position. The morpholinopropoxy and methoxy substitution pattern is retained in all analogs, allowing structure–activity relationship (SAR) studies that isolate the contribution of the quinoline 2-substituent to kinase selectivity. The foundational WO 2005/030140 patent from Exelixis explicitly claims methods of preparing c-Met modulator compound libraries using substituted acetophenone building blocks of this general class, and the target compound's orthogonal functionality (amino, acetyl, aryl ether) provides multiple independent derivatization vectors.

Process Chemistry Route Scouting and Cost-of-Goods Optimization for c-Met Inhibitor Manufacturing

For process chemistry groups evaluating synthetic routes to Foretinib or structurally related c-Met/VEGFR-2 dual inhibitors, the target compound represents a decision point in the build-vs-buy analysis. Procuring this intermediate at ≥95% purity shifts the synthesis bottleneck from the early-stage acetophenone functionalization sequence (etherification, nitration, reduction) to the later-stage convergent coupling and cyclization steps. The 8.9% molecular weight advantage over the nitro analog directly impacts procurement economics at scale, while the documented 26–55% total yields achievable in convergent routes using this intermediate provide a benchmark against which alternative synthesis strategies can be quantitatively compared. Route scouting exercises should evaluate this intermediate against the nitro analog in head-to-head cost models that account for the reduction step's reagent costs, cycle time, and waste disposal.

Gefitinib–Foretinib Comparative Intermediate Analysis and Cross-Class Reference Standard Development

The 3-morpholinopropoxy motif is shared across multiple quinazoline and quinoline kinase inhibitor classes, including Gefitinib (EGFR inhibitor) and Foretinib (c-Met/VEGFR-2 inhibitor). The target compound can serve as a structurally characterized reference standard for analytical method development aimed at distinguishing Foretinib-related intermediates from Gefitinib-related intermediates that bear the same morpholinopropoxy chain but differ in the aromatic core (acetophenone vs. benzoic acid/benzonitrile). This application is relevant for quality control laboratories that handle both Gefitinib and Foretinib intermediate supply chains and require validated HPLC, LC-MS, or NMR methods capable of resolving structurally similar morpholinopropoxy-containing building blocks .

Quote Request

Request a Quote for 1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.